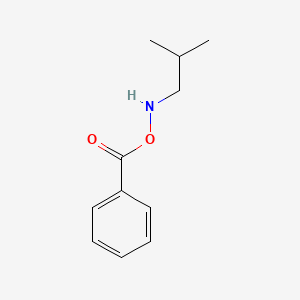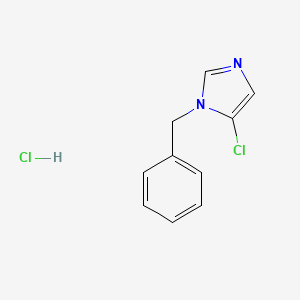
4-(N,N-Dimethylsulfamoyloxy)benzamidoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate is a chemical compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a hydroxycarbamimidoyl group attached to a phenyl ring, which is further linked to a dimethylsulfamate group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate typically involves the following steps:
Formation of the Hydroxycarbamimidoyl Group: This step involves the reaction of a suitable precursor with hydroxylamine to introduce the hydroxycarbamimidoyl group.
Attachment to the Phenyl Ring: The hydroxycarbamimidoyl group is then attached to a phenyl ring through a substitution reaction.
Introduction of the Dimethylsulfamate Group: Finally, the dimethylsulfamate group is introduced through a sulfonation reaction, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of (Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Reaction Temperatures: Maintaining specific temperatures to optimize reaction rates and product formation.
Use of Catalysts: Employing catalysts to enhance reaction efficiency and selectivity.
Purification Techniques: Utilizing purification methods such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.
Substitution: The phenyl ring allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The dimethylsulfamate group may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(N-Hydroxycarbamimidoyl)-N-(2-methoxy-phenyl)-acetamide: Shares the hydroxycarbamimidoyl group but differs in the attached phenyl and acetamide groups.
N-{3-[(Z)-N’-hydroxycarbamimidoyl]phenyl}propanamide: Similar structure with a propanamide group instead of the dimethylsulfamate group.
5-(N-Hydroxycarbamimidoyl) Benzofuran Derivatives: Contains the hydroxycarbamimidoyl group attached to a benzofuran ring.
Propriétés
Formule moléculaire |
C9H13N3O4S |
|---|---|
Poids moléculaire |
259.28 g/mol |
Nom IUPAC |
[4-[(E)-N'-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate |
InChI |
InChI=1S/C9H13N3O4S/c1-12(2)17(14,15)16-8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11) |
Clé InChI |
FEVBVSASWXRFCC-UHFFFAOYSA-N |
SMILES isomérique |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)/C(=N\O)/N |
SMILES canonique |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)








